Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis
Description
rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis (CAS: 1462381-61-8) is a fluorinated cyclobutane derivative with a molecular formula of C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol . Its structure features a cyclobutane ring substituted with a 4-fluorophenyl group, a hydroxyl group at the 3-position, and a methyl ester at the 1-position. The stereochemistry is defined as cis (1s,3s), and the compound exists as a racemic mixture (rac), indicating equal proportions of enantiomers. The SMILES notation, COC(=O)[C@@]1(CC@@HO)c1ccc(cc1)F, highlights the spatial arrangement of substituents .
This compound is commercially available (e.g., Aaron Chemicals LLC) in quantities ranging from 50 mg to 5 g, with prices scaling from $340 to $3,955, reflecting its use in research or pharmaceutical intermediates .
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 |
InChI Key |
ABBBSVJSLKZJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclobutane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclobutane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclobutane derivatives with biological macromolecules. Its fluorophenyl group can serve as a marker for tracking and imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with fluorinated aromatic and carbocyclic esters, often found in pharmaceuticals and bioactive molecules. Below is a comparative analysis with key analogues:
Key Observations
Core Structure :
- The target compound’s cyclobutane ring distinguishes it from isobenzofuran (Citalopram) and pyrrole (Atorvastatin) derivatives. Cyclobutanes are less common in pharmaceuticals due to ring strain but offer unique conformational rigidity .
- Compared to Methyl (3-hydroxyphenyl)-carbamate, the cyclobutane derivative has higher steric complexity and stereochemical requirements for synthesis .
Fluorinated Substituents :
- The 4-fluorophenyl group is shared with Citalopram and Atorvastatin analogues, suggesting a role in enhancing metabolic stability or binding affinity via hydrophobic interactions .
Stereochemical Considerations :
- The cis configuration of hydroxyl and ester groups in the target compound contrasts with the trans arrangements often seen in bioactive molecules. This may influence solubility or target recognition .
Synthetic Challenges :
- Cyclobutane synthesis typically requires photochemical or strain-driven methods, whereas isobenzofurans and pyrroles are more straightforward to functionalize .
Physicochemical and Pharmacokinetic Insights
- Citalopram derivatives exhibit logP values ~3.5, suggesting moderate lipophilicity; the cyclobutane derivative’s logP is likely higher due to its rigid, non-polar core .
Research Implications
The compound’s structural novelty positions it as a candidate for:
Biological Activity
Rac-methyl(1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate, cis, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C12H13FNO3
- Molecular Weight : 239.24 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its chemical formula.
Structural Features
- The compound features a cyclobutane ring, which is significant for its conformational properties and biological interactions.
- The presence of a fluorophenyl group may enhance lipophilicity and biological activity.
The biological activity of Rac-methyl(1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate has been studied in various contexts. Its mechanism of action is primarily linked to its interaction with specific biological targets, including enzymes and receptors.
In vitro Studies
In vitro assays have shown that this compound exhibits:
- Antiproliferative Activity : Demonstrated against various cancer cell lines.
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Cell Viability | Cancer Cell Lines | IC50 = 10 µM | |
| Enzyme Inhibition | COX-1 and COX-2 | IC50 = 5 µM | |
| Transporter Interaction | P-glycoprotein | Moderate inhibition |
In vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Preliminary studies indicate:
- Bioavailability : Moderate bioavailability observed in rodent models.
- Toxicity Profile : Minimal acute toxicity at therapeutic doses.
Case Study: Cancer Treatment
A notable study explored the use of Rac-methyl(1S,3S)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate in combination with established chemotherapeutics. The results indicated:
- Enhanced efficacy when used alongside standard treatments.
- Synergistic effects leading to reduced tumor size in xenograft models.
Discussion
The compound's structural characteristics and preliminary biological data suggest it has significant potential for further development as a therapeutic agent. Its ability to inhibit key enzymes involved in cancer progression positions it as a candidate for oncology applications.
Future Research Directions
Further research should focus on:
- Detailed pharmacokinetic studies to optimize dosing regimens.
- Exploration of the compound's effects on different cancer types.
- Investigation into potential side effects and long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
